N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide
Description
N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine core substituted with a 4-ethylpiperazinyl acetyl group and a 2-chlorophenyl moiety. Its structural uniqueness lies in the combination of a chlorinated aromatic ring and a piperazine-based side chain, which influence its physicochemical and biological behavior. Below, we compare this compound with structurally related analogs to highlight key differences in substituents, molecular properties, and inferred biological implications.
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN5O3/c1-2-24-9-11-25(12-10-24)14-19(28)26-8-7-22-20(29)17(26)13-18(27)23-16-6-4-3-5-15(16)21/h3-6,17H,2,7-14H2,1H3,(H,22,29)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGQCCAOCOLBNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylamine with ethyl piperazine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The table below summarizes critical structural and molecular differences between the target compound and its analogs:
<sup>†</sup> Estimated based on substituent contributions where experimental data are unavailable.
Key Observations
Positional Isomerism (2- vs. 4-Chlorophenyl):
- The target compound’s 2-chlorophenyl group (meta-chlorine) reduces steric hindrance compared to the 4-chlorophenyl (para-chlorine) analog . This may enhance binding to targets with sterically restricted active sites.
Piperazine Substituent Effects:
- The 4-ethylpiperazinyl acetyl group provides moderate lipophilicity (logP ~1.2), improving membrane permeability compared to simpler analogs like ’s compound (logP -0.2673).
- Bulkier groups (e.g., benzyl in ) increase logP (~2.5) but may reduce aqueous solubility and metabolic stability.
Reactive vs. Stable Substituents:
- Compounds with chloroacetyl groups (e.g., ) are prone to hydrolysis or nucleophilic substitution, limiting their in vivo stability. The target compound’s ethylpiperazinyl acetyl group avoids this issue.
The 4-ethylpiperazinyl moiety may enhance interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
